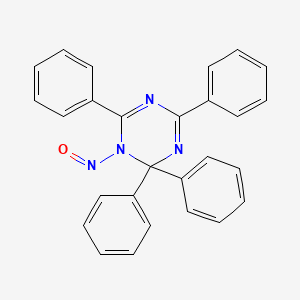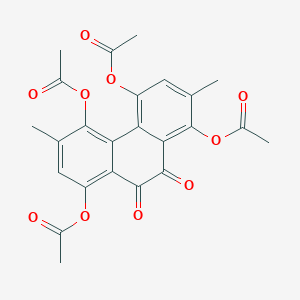![molecular formula C21H17NO4 B14486010 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- CAS No. 65132-26-5](/img/structure/B14486010.png)
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes a benzene ring fused to an isoquinoline moiety, with additional methoxy and phenylmethyl substituents
准备方法
The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
化学反应分析
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic environments, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical research.
Medicine: Research has indicated its potential as a therapeutic agent for treating diseases such as cancer and viral infections, due to its ability to interfere with specific molecular pathways.
作用机制
The mechanism by which 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects on cellular processes. For example, the compound has been shown to inhibit the hepatitis C virus NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication . The molecular pathways involved in its action are complex and may vary depending on the specific application and target.
相似化合物的比较
When compared to other isoquinoline derivatives, 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- stands out due to its unique substituents and resulting chemical properties. Similar compounds include:
1H-Benz[de]isoquinoline-1,3(2H)-dione: Lacks the methoxy and phenylmethyl groups, resulting in different reactivity and applications.
6,7-Dimethoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione: Similar structure but without the phenylmethyl group, affecting its binding affinity and biological activity.
2-Phenylmethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione:
These comparisons highlight the uniqueness of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- and its potential advantages in various applications.
属性
CAS 编号 |
65132-26-5 |
|---|---|
分子式 |
C21H17NO4 |
分子量 |
347.4 g/mol |
IUPAC 名称 |
2-benzyl-6,7-dimethoxybenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C21H17NO4/c1-25-16-10-8-14-18-15(9-11-17(26-2)19(16)18)21(24)22(20(14)23)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
InChI 键 |
BPJDZBGBYIKLFK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=CC=C3C2=C(C=C1)C(=O)N(C3=O)CC4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


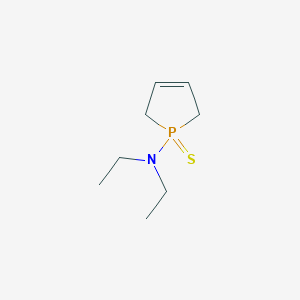

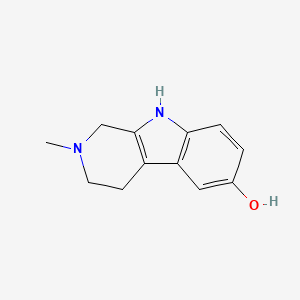

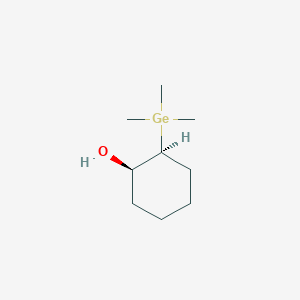
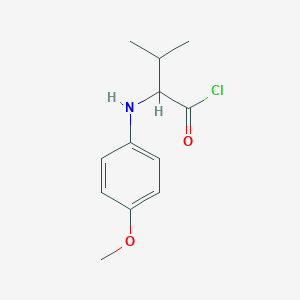
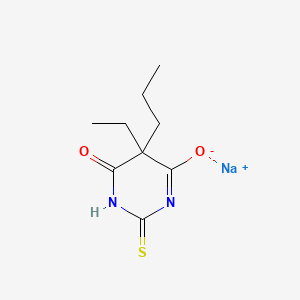



![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)

